7H-purine-6-thiol;hydrate
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Overview
Description
7H-purine-6-thiol;hydrate, also known as 6-mercaptopurine monohydrate, is a sulfur-containing purine derivative. It is widely recognized for its role as an antileukemic agent and immunosuppressive drug. The compound has a molecular formula of C₅H₆N₄OS·H₂O and a molecular weight of 170.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
7H-purine-6-thiol;hydrate can be synthesized through the condensation of 6-mercaptopurine with various aliphatic and aromatic halides in the presence of a base . The reaction typically yields good to excellent results, and the structures of the synthesized compounds are confirmed through spectrometric studies .
Industrial Production Methods
Another method involves the synthesis of the imidazole ring, followed by the closure of the pyrimidine ring .
Chemical Reactions Analysis
Types of Reactions
7H-purine-6-thiol;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiolates.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include aliphatic and aromatic halides, bases, and oxidizing or reducing agents . The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include various derivatives of 7H-purine-6-thiol, such as 6-thioguanine and other sulfur-containing purines .
Scientific Research Applications
7H-purine-6-thiol;hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7H-purine-6-thiol;hydrate involves its incorporation into DNA and RNA as a false purine base, disrupting nucleic acid synthesis and function . The compound also inhibits the enzyme thiopurine S-methyltransferase, leading to the accumulation of toxic metabolites that induce apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
6-thioguanine: Another sulfur-containing purine used as an antileukemic agent.
Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressive agent.
Hypoxanthine: A naturally occurring purine base involved in nucleic acid metabolism.
Uniqueness
7H-purine-6-thiol;hydrate is unique due to its specific sulfur-containing structure, which allows it to be incorporated into nucleic acids and disrupt their function. This property makes it particularly effective as an antileukemic and immunosuppressive agent .
Properties
IUPAC Name |
7H-purine-6-thiol;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFQYWAAEWLHJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)S.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=NC=N2)S.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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